6-[(4-Bromophenyl)amino]pyrimidine-4-thiol
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Overview
Description
6-[(4-Bromophenyl)amino]pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromophenylamino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: 4-bromoaniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This step forms the intermediate 6-[(4-Bromophenyl)amino]-2,4-dichloropyrimidine.
Thiol Substitution: The intermediate is then treated with thiourea in ethanol under reflux conditions to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Bromophenyl)amino]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boronic acids or esters in the presence of a palladium catalyst and a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-[(4-Bromophenyl)amino]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(4-Bromophenyl)amino]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorophenyl)amino]pyrimidine-4-thiol
- 6-[(4-Methylphenyl)amino]pyrimidine-4-thiol
- 6-[(4-Fluorophenyl)amino]pyrimidine-4-thiol
Uniqueness
6-[(4-Bromophenyl)amino]pyrimidine-4-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the thiol group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H8BrN3S |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
6-(4-bromoanilino)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H8BrN3S/c11-7-1-3-8(4-2-7)14-9-5-10(15)13-6-12-9/h1-6H,(H2,12,13,14,15) |
InChI Key |
UAXQYSBFXPKTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=S)N=CN2)Br |
Origin of Product |
United States |
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